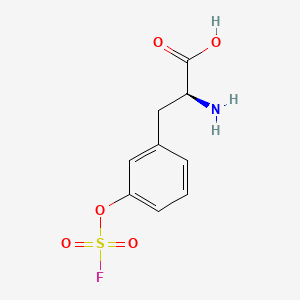
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a versatile compound used in various scientific research fields. Its unique structure, featuring a fluorosulfonyl group, makes it valuable in organic synthesis, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This method uses fluorosulfonyl radicals, which are generated from different precursors under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines .
Scientific Research Applications
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: The compound is employed in chemical biology for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorine atom and is used in similar applications.
OXONE®, monopersulfate compound: This compound is used as an oxidizing agent in various chemical reactions.
Uniqueness
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to form stable covalent bonds with nucleophilic sites makes it particularly valuable in chemical biology and drug discovery .
Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
WPRSKRQWRPKKFA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


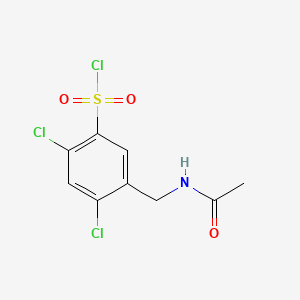

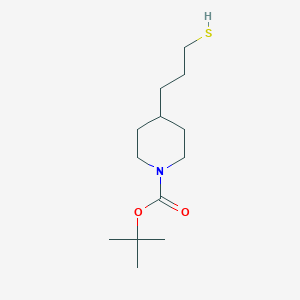
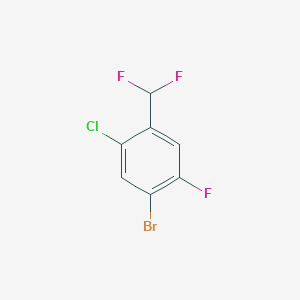

![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
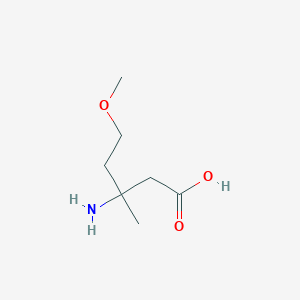
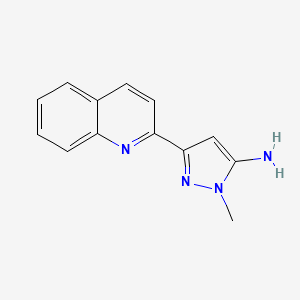
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
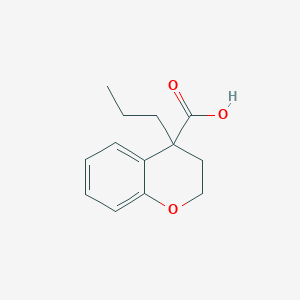
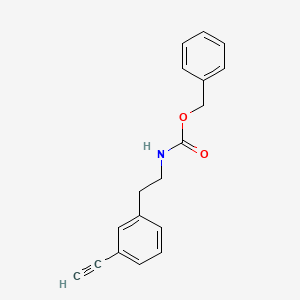
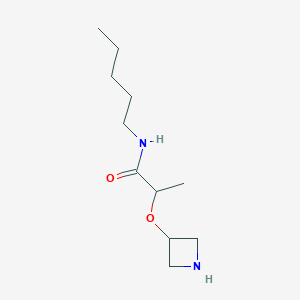
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
